molecular formula C13H8N2O3S B1679008 Nitroscanate CAS No. 19881-18-6

Nitroscanate

Cat. No. B1679008
CAS RN: 19881-18-6
M. Wt: 272.28 g/mol
InChI Key: SVMGVZLUIWGYPH-UHFFFAOYSA-N
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Description

Nitroscanate, also known by the trade name Lopatol, is an anthelmintic drug used in veterinary medicine to treat various types of worms such as Toxocara canis, Toxascaris leonina, Ancylostoma caninum, Uncinaria stenocephala, Taenia, and Dipylidium caninum . It belongs to the chemical class of isothiocyanates .


Molecular Structure Analysis

Nitroscanate has the molecular formula C13H8N2O3S . Its average mass is 272.279 Da and its monoisotopic mass is 272.025574 Da . The structure of Nitroscanate includes a nitro group (NO2) and an isothiocyanate group (N=C=S), attached to a benzene ring .


Physical And Chemical Properties Analysis

Nitroscanate has a density of 1.3±0.1 g/cm³. Its boiling point is 414.2±25.0 °C at 760 mmHg. The vapor pressure is 0.0±0.9 mmHg at 25°C. The enthalpy of vaporization is 64.1±3.0 kJ/mol and the flash point is 204.3±23.2 °C .

Scientific Research Applications

Efficacy Against Parasitic Infections

  • Trials with nitroscanate on dogs infected with Echinococcus granulosus or Taenia hydatigena indicated significant effectiveness in eliminating these parasites, showcasing nitroscanate's potential in controlling specific parasitic infections (Gemmell & Oudemans, 1975).

Broad Spectrum Anthelmintic Applications

  • Nitroscanate has been tested for its efficacy against a range of tapeworm and nematode infections in dogs, presenting as a broad-spectrum anthelmintic. Its safety was evaluated through acute, subacute, and chronic toxicity tests, indicating its reliability for regular use in preventing and controlling parasitic infections in dogs and cats (Boray et al., 1979).

Potential for Enhanced Efficacy

  • Micronised forms of nitroscanate were explored, showing a possible increase in efficiency for worm removal without raising toxicity levels. This suggests that improvements in the formulation could enhance its therapeutic potential (Gemmell, Johnstone, & Oudemans, 1977).

Research on Genotoxicity

  • Nitroscanate was studied for its mutagenicity, showing direct acting mutagen effects in specific bacterial strains. This research points towards its potential bioconversion and activation processes, highlighting the importance of understanding its molecular interactions and impacts (Gupta, Kaur, & Juneja, 1995).

Future Directions

While specific future directions for Nitroscanate are not mentioned in the searched resources, the field of nitro compounds and their applications in medicine is a subject of ongoing research. For instance, there is interest in understanding the nitrosation pathways and root causes of nitrosamine formation in various pharmaceuticals . Additionally, the therapeutic potential of denitrosylation in the context of nitrosative stress and human disease is being explored .

properties

IUPAC Name

1-isothiocyanato-4-(4-nitrophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O3S/c16-15(17)11-3-7-13(8-4-11)18-12-5-1-10(2-6-12)14-9-19/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVMGVZLUIWGYPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C=S)OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9048772
Record name Nitroscanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nitroscanate

CAS RN

19881-18-6
Record name Nitroscanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19881-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nitroscanate [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019881186
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nitroscanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nitroscanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.433
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NITROSCANATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4IE5B6D6U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
441
Citations
JC Boray, MB Strong, JR Allison… - Australian Veterinary …, 1979 - Wiley Online Library
The efficiency of the broad spectrum anthelmintic nitroscanate against tapeworm and nematode infections of dogs was tested in artificially or naturally infected dogs. The safety of the …
Number of citations: 23 onlinelibrary.wiley.com
C Genchi, G Traldi, MT Manfredi - The Veterinary Record, 1990 - europepmc.org
… In unweaned puppies nitroscanate acted significantly faster and was significantly … for nitroscanate to be more effective in reducing the prevalence of Ancylostoma caninum. Nitroscanate …
Number of citations: 17 europepmc.org
MA Gemmell, G Oudemans - Research in veterinary science, 1975 - Elsevier
Trials with nitroscanate carried out on 186 dogs infected with either Echinococcus granulosus or Taenia hydatigena indicated that a single treatment at a dose rate of 1000 mg/kg or two …
Number of citations: 18 www.sciencedirect.com
TM Craig, SH Mercer, CG Wade… - American journal of …, 1991 - europepmc.org
… the efficacy of nitroscanate against Ancylostoma caninum, … Ten dogs were treated with nitroscanate (50 mg/kg of body … dogs, we determined the efficacy of nitroscanate to be 99.6% …
Number of citations: 10 europepmc.org
DD Bowman, DS Lin, RC Johnson… - American journal of …, 1991 - europepmc.org
… The 23 dogs with patent infections were assigned to 1 of 2 groups and treated with nitroscanate … Efficacy of treatment with nitroscanate at a mean dosage of 56 mg/kg of body weight was …
Number of citations: 11 europepmc.org
RJ Richards, JM Somerville - The Veterinary Record, 1980 - europepmc.org
Clinical trials were carried out to test the safety and efficacy of the anthelmintic, nitroscanate, against naturally acquired helminth infections. The trials involved 418 dogs, of which 252 …
Number of citations: 13 europepmc.org
MA Gemmel, PD Johnstone… - Research in Veterinary …, 1977 - europepmc.org
Trials with micronised nitroscanate carried out on 170 dogs infected with either Echinococcus granulosus or Taenia hydatigena indicated that a single treatment at 62-5 mg/kg and 16 …
Number of citations: 14 europepmc.org
RL Gupta, IP Kaur, TR Juneja - Mutation Research/Environmental …, 1995 - Elsevier
Nitroscanate (NSC) was found to be a direct acting mutagen in the Ames Salmonella tester strains TA100 and TA98 and this activity increased further in the presence of rat liver S9 mix. …
Number of citations: 7 www.sciencedirect.com
RL Gupta, IP Kaur, TR Juneja - Mutation Research/Environmental …, 1995 - Elsevier
The potential metabolites of nitroscanate(4-isothiocyanato-4′-nitrodiphenyl ether) such as 4-amino-4′-nitrodiphenyl ether (ANDE), 4-acetamido -4″-nitrodiphenyl ether (AcNDE), 4-…
Number of citations: 4 www.sciencedirect.com
H SARIMEHMETOĞLU, B GÖNENÇ… - Turkish Journal of …, 2002 - journals.tubitak.gov.tr
In this study, nitroscanate (Lopatol tablets, Novartis) was tested for its efficacy against Toxocara canis, Toxascaris leonina and Dipylidium caninum in naturally infected dogs. Dogs that …
Number of citations: 2 journals.tubitak.gov.tr

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